- A practical route to regiospecifically substituted (R)- and (S)-oxazolylphenolsEuropean Journal of Organic Chemistry, 2001, (16), 3067-3074,
Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)

93204-36-5 structure
Nombre del producto:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Número CAS:93204-36-5
MF:C12H15NO5
Megavatios:253.251203775406
MDL:MFCD00799501
CID:801225
PubChem ID:24870853
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Propiedades químicas y físicas
Nombre e identificación
-
- (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate
- D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester
- methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- N-CARBOBENZYLOXY-D-SERINE METHYL ESTER
- N-Z-D-serine methyl ester
- Z-D-SERINE METHYL ESTER
- Cbz-D-serine methyl ester
- D-N-Cbz-serine methyl ester
- N-CBZ-D-serine methyl ester
- N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)
- D
- (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate
- MFCD00799501
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate
- Methyl ((benzyloxy)carbonyl)-D-serinate
- DA-55404
- N-Cbz-D-serineMethylEster
- 93204-36-5
- HY-W052310
- SCHEMBL345229
- methyl N-[(benzyloxy)carbonyl]-D-serinate
- F20435
- Q-101604
- DTXSID80473793
- METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE
- AKOS016844204
- N-(Benzyloxycarbonyl)-D-serine methyl ester
- CS-0045089
- CINAUOAOVQPWIB-SNVBAGLBSA-N
- Z-D-Ser-OMe
- AS-71189
- EN300-7047544
-
- MDL: MFCD00799501
- Renchi: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
- Clave inchi: CINAUOAOVQPWIB-SNVBAGLBSA-N
- Sonrisas: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC
Atributos calculados
- Calidad precisa: 253.09500
- Masa isotópica única: 253.09502258g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 8
- Complejidad: 276
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Xlogp3: 0.7
- Superficie del Polo topológico: 84.9Ų
Propiedades experimentales
- Color / forma: Golden liquid
- Denso: 1.2499 (rough estimate)
- Punto de fusión: 41-43 °C (lit.)
- Punto de ebullición: 170 °C/0.01 mmHg(lit.)
- Punto de inflamación: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - índice de refracción: 1.5200 (estimate)
- PSA: 88.35000
- Logp: 0.65110
- Actividad óptica: [α]25/D +15°, c = 1 in methanol
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Condiciones de almacenamiento:Sealed in dry,Room Temperature(BD242219)
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Datos Aduaneros
- Código HS:2924299090
- Datos Aduaneros:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UZ881-1g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 98% | 1g |
55.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1046170-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 98% | 100g |
$185 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-25g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | 98% | 25g |
¥344.0 | 2024-07-19 | |
Apollo Scientific | OR961109-25g |
N-Cbz-D-serine methyl ester |
93204-36-5 | 98% | 25g |
£78.00 | 2025-02-22 | |
Apollo Scientific | OR961109-100g |
N-Cbz-D-serine methyl ester |
93204-36-5 | 98% | 100g |
£160.00 | 2025-02-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-5g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | 98% | 5g |
¥102.0 | 2024-07-19 | |
TRC | M345685-50mg |
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 50mg |
$ 65.00 | 2022-06-03 | ||
TRC | M345685-100mg |
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 100mg |
$ 80.00 | 2022-06-03 | ||
Chemenu | CM194910-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$173 | 2024-07-19 | |
Chemenu | CM194910-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$400 | 2021-06-09 |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C
1.2 0 °C → rt; overnight, rt
1.2 0 °C → rt; overnight, rt
Referencia
- Tetrahydroisoquinoline compound intermediate, its preparation method and application, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Referencia
- Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Referencia
- Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates, Japan, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C
Referencia
- Process for the preparation of lacosamide using a new intermediate, India, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt
Referencia
- Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ; 100 h, 36 °C
Referencia
- Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; cooled; 4 h, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
Referencia
- Preparation of thiazole derivatives as ERR-α inverse agonists, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate , Water Solvents: Chloroform
Referencia
- Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetesBioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812,
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium bromide ; 25 min, rt
Referencia
- A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditionsCanadian Journal of Chemistry, 2009, 87(2), 393-396,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
Referencia
- Preparation of dipeptide and tripeptide epoxy ketone protease inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h
Referencia
- Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reactionTetrahedron: Asymmetry, 2002, 13(19), 2113-2115,
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanolSynlett, 2005, (10), 1527-1530,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- First Stereocontrolled Synthesis of (S)-Cleonin and Related Cyclopropyl-Substituted Amino AcidsOrganic Letters, 2001, 3(21), 3273-3275,
Métodos de producción 15
Condiciones de reacción
Referencia
- Synthesis of tritiated threonine with a high specific activityJournal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(10), 1141-6,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 45 min, 0 °C
Referencia
- A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfidesTetrahedron, 2015, 71(14), 2089-2094,
Métodos de producción 17
Condiciones de reacción
Referencia
- Synthesis and biological evaluation of fluorescent analogs of polymyxin BPeptide Science, 2012, 48, 97-100,
Métodos de producción 18
Condiciones de reacción
Referencia
- The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulatorsTetrahedron Letters, 2000, 41(45), 8711-8715,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 0 °C; 3 h, rt
Referencia
- Different Routes to Ampholytic Polydehydroalanine: Orthogonal versus Simultaneous DeprotectionMacromolecular Rapid Communications, 2019, 40(10),,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 min, 0 °C
1.2 2 h, 0 °C → reflux
1.2 2 h, 0 °C → reflux
Referencia
- Substituted diaminopropanol derivatives as glucosylceramide synthase inhibitors for the treatment of diseases and their preparation, World Intellectual Property Organization, , ,
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials
- D-Serine
- Z-D-Ser-OH
- Methyl D-serinate
- D-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester, acetate (ester)
- Carbamic acid, [(2R,5R)-tetrahydro-4-oxo-2-[(1S)-1-[[tris(1-methylethyl)silyl]oxy]ethyl]-2H-1,3-oxazin-5-yl]-, phenylmethyl ester (9CI)
- N-(N-Benzyloxycarbonyloxy)succinimide
- H-D-Ser-OMe.HCl
- O1-benzyl O2-methyl (2R)-aziridine-1,2-dicarboxylate
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Literatura relevante
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Pureza:99%/99%
Cantidad:100g/500g
Precio ($):166.0/594.0